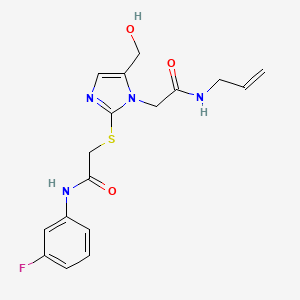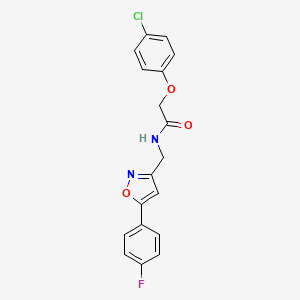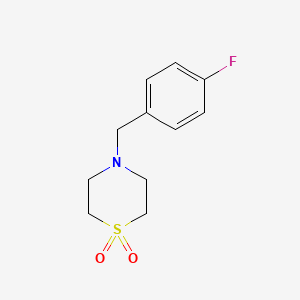![molecular formula C8H13FO B2760447 [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol CAS No. 2287299-83-4](/img/structure/B2760447.png)
[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Fluoroethyl)bicyclo[11 This compound contains a bicyclo[11
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorinated ethyl group is introduced to the bicyclo[1.1.1]pentane core. This can be achieved using reagents such as fluoroethyl halides under basic conditions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals.
化学反应分析
Types of Reactions
[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the hydroxyl group, potentially using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atom.
科学研究应用
Chemistry
In chemistry, [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol is studied for its unique structural properties and reactivity. Its rigid bicyclic structure makes it a valuable scaffold for designing new molecules with specific geometric constraints.
Biology
In biological research, this compound can be used as a probe to study the effects of rigid molecular frameworks on biological systems. Its fluorinated ethyl group can also be used in imaging studies, as fluorine-18 is a common isotope used in positron emission tomography (PET) scans.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific mechanical properties. Its rigid structure can contribute to the strength and durability of polymers and other materials.
作用机制
The mechanism of action of [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorinated ethyl group can enhance binding affinity to certain enzymes or receptors by providing additional points of interaction.
相似化合物的比较
Similar Compounds
[3-(2-Chloroethyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a chlorine atom instead of fluorine.
[3-(2-Bromoethyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a bromine atom instead of fluorine.
[3-(2-Iodoethyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol imparts unique properties compared to its halogenated analogs. Fluorine is highly electronegative and can form strong hydrogen bonds, which can enhance the compound’s binding affinity to biological targets. Additionally, the fluorine atom can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
属性
IUPAC Name |
[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-2-1-7-3-8(4-7,5-7)6-10/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKODPVGQFXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2760364.png)
![3-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2760366.png)
![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)
![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2760369.png)


![N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2760372.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2760378.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)

![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)
